![molecular formula C23H25N4O5S- B14307362 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate CAS No. 110232-15-0](/img/structure/B14307362.png)
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is a complex organic compound that features a naphthalene sulfonyl group, a hydrazinylidenemethyl phenyl group, and a propyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate typically involves multiple steps:
Formation of the Naphthalene Sulfonyl Group: The starting material, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, is prepared by reacting 5-(dimethylamino)naphthalene-1-sulfonic acid with phosphorus oxychloride (POCl₃) at room temperature.
Introduction of the Hydrazinylidenemethyl Phenyl Group: This step involves the reaction of the naphthalene sulfonyl chloride with 4-(hydrazinylidenemethyl)phenylamine under controlled conditions to form the desired intermediate.
Formation of the Propyl Carbonate Moiety: The final step involves the reaction of the intermediate with propyl chloroformate in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the hydrazinylidenemethyl group, converting it to the corresponding hydrazine derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.
Scientific Research Applications
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate has several applications in scientific research:
Fluorescent Probes: The naphthalene sulfonyl group imparts strong fluorescence, making this compound useful as a fluorescent probe in biochemical assays and imaging.
Protein Labeling: The compound can be used to label proteins and peptides, aiding in the study of protein structure and function.
Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate involves its interaction with specific molecular targets:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, where it acts as a donor or acceptor of energy, facilitating the study of molecular interactions and dynamics.
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride:
Dansyl Amide:
Uniqueness
3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its ability to act as both a fluorescent probe and a reactive intermediate makes it a valuable tool in scientific research.
Properties
CAS No. |
110232-15-0 |
|---|---|
Molecular Formula |
C23H25N4O5S- |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-methanehydrazonoylphenyl)propyl] carbonate |
InChI |
InChI=1S/C23H26N4O5S/c1-27(2)21-7-3-6-19-18(21)5-4-8-22(19)33(30,31)26-20(13-14-32-23(28)29)17-11-9-16(10-12-17)15-25-24/h3-12,15,20,26H,13-14,24H2,1-2H3,(H,28,29)/p-1 |
InChI Key |
PGVMSVJDLDZGBO-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCOC(=O)[O-])C3=CC=C(C=C3)C=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

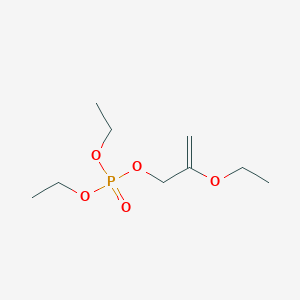
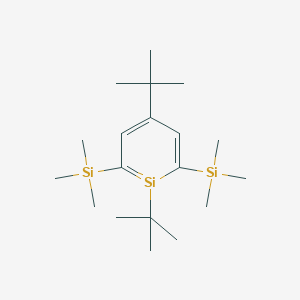
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
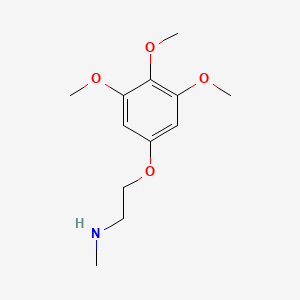
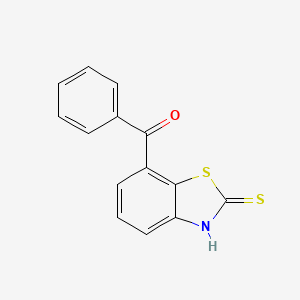
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)
![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
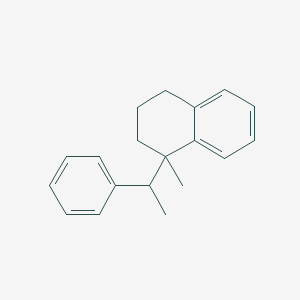
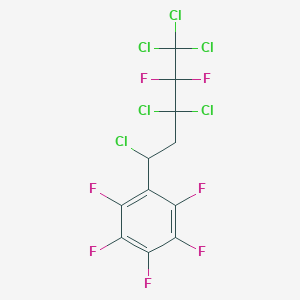
![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)
